2-(Chloromethyl)-5-methylpyrazine
Overview
Description
2-(Chloromethyl)-5-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylpyrazine typically involves the chloromethylation of 5-methylpyrazine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation: The methyl group at position 5 can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-methylpyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
- 2-Chloromethyl-4-methylpyrazine
- 2-Chloromethyl-6-methylpyrazine
- 2-Chloromethyl-3-methylpyrazine
Comparison: 2-(Chloromethyl)-5-methylpyrazine is unique due to the specific positioning of the chloromethyl and methyl groups on the pyrazine ring. This structural arrangement influences its reactivity and potential applications. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-9-6(2-7)4-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKEWIOOGLGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529403 | |
Record name | 2-(Chloromethyl)-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81831-68-7 | |
Record name | 2-(Chloromethyl)-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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